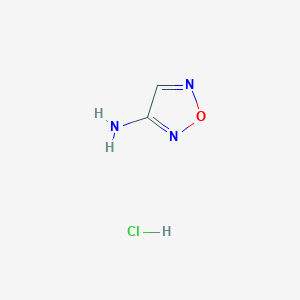![molecular formula C11H10N6O2S B13670028 7-Amino-5-(methylsulfonyl)-2-phenyl-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13670028.png)
7-Amino-5-(methylsulfonyl)-2-phenyl-[1,2,4]triazolo[1,5-a][1,3,5]triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Amino-5-(methylsulfonyl)-2-phenyl-[1,2,4]triazolo[1,5-a][1,3,5]triazine is a heterocyclic compound that belongs to the class of triazolo-triazines. . The unique structure of this compound, which includes a triazole ring fused to a triazine ring, contributes to its distinctive chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-5-(methylsulfonyl)-2-phenyl-[1,2,4]triazolo[1,5-a][1,3,5]triazine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 3-amino-1,2,4-triazole with a suitable phenyl-substituted nitrile or isocyanate under controlled conditions . The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or dimethylformamide. The reaction mixture is heated to facilitate the cyclization process, leading to the formation of the desired triazolo-triazine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Análisis De Reacciones Químicas
Types of Reactions
7-Amino-5-(methylsulfonyl)-2-phenyl-[1,2,4]triazolo[1,5-a][1,3,5]triazine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The methylsulfonyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Major Products
The major products formed from these reactions include various substituted triazolo-triazines, which can exhibit different biological activities and chemical properties depending on the nature of the substituents .
Aplicaciones Científicas De Investigación
7-Amino-5-(methylsulfonyl)-2-phenyl-[1,2,4]triazolo[1,5-a][1,3,5]triazine has several scientific research applications:
Materials Science: The unique electronic properties of triazolo-triazines make them suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Biological Research: The compound’s ability to interact with specific proteins and enzymes makes it a valuable tool for studying cellular signaling pathways and protein functions.
Industrial Applications: Due to its stability and reactivity, this compound can be used in the synthesis of other complex molecules and materials.
Mecanismo De Acción
The mechanism of action of 7-Amino-5-(methylsulfonyl)-2-phenyl-[1,2,4]triazolo[1,5-a][1,3,5]triazine involves its interaction with specific molecular targets, such as CK1δ. The compound acts as an ATP-competitive inhibitor, binding to the active site of the kinase and preventing its phosphorylation activity. This inhibition can modulate various signaling pathways, leading to potential therapeutic effects in conditions like Alzheimer’s disease and Parkinson’s disease .
Comparación Con Compuestos Similares
Similar Compounds
- 7-Amino-2-(2-furyl)-5-(methylsulfonyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine
- 5,7-Disubstituted-[1,2,4]triazolo[1,5-a][1,3,5]triazines
- Fused tetracyclic tris[1,2,4]triazolo[1,3,5]triazine
Uniqueness
The uniqueness of 7-Amino-5-(methylsulfonyl)-2-phenyl-[1,2,4]triazolo[1,5-a][1,3,5]triazine lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for both research and industrial applications .
Propiedades
Fórmula molecular |
C11H10N6O2S |
|---|---|
Peso molecular |
290.30 g/mol |
Nombre IUPAC |
5-methylsulfonyl-2-phenyl-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine |
InChI |
InChI=1S/C11H10N6O2S/c1-20(18,19)11-14-9(12)17-10(15-11)13-8(16-17)7-5-3-2-4-6-7/h2-6H,1H3,(H2,12,13,14,15,16) |
Clave InChI |
KEJXWQDAQFMEBE-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=NC2=NC(=NN2C(=N1)N)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


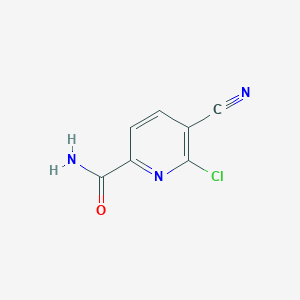
![7-Chloropyrido[4,3-d]pyrimidine](/img/structure/B13669955.png)
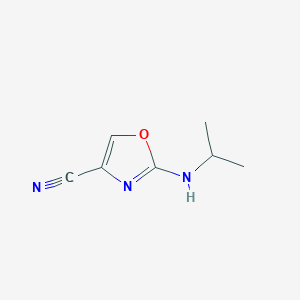
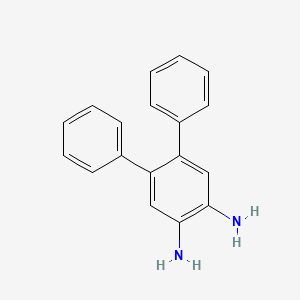

![Methyl 4-[Dibenzo[b,f]azocin-5(6H)-yl]-4-oxobutanoate](/img/structure/B13669996.png)
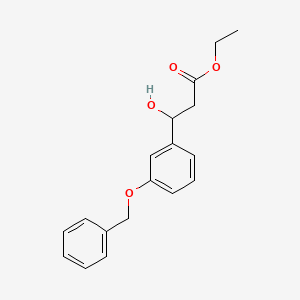
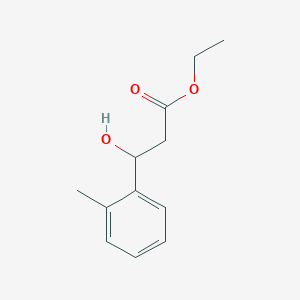
![6-(Trifluoromethoxy)benzo[d]isothiazole](/img/structure/B13670024.png)


![1-(Imidazo[1,5-a]pyridin-5-yl)ethanone](/img/structure/B13670039.png)

